8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Overview
Description
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and has been identified as a key driver in various inflammatory diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis . The inhibition of this pathway can have significant effects on inflammatory diseases where necroptosis plays a key role .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . For instance, compound 41, a derivative of this compound, showed potent RIPK1 inhibitory activity with an IC50 value of 92 nM and demonstrated significant anti-necroptotic action in a U937 cell necroptosis model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature of 2-8°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds.
Biology: Research has shown its potential in inhibiting certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Preliminary studies suggest its potential in drug development, particularly for conditions involving enzyme dysregulation.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one: Similar in structure but with a cyclohexyl group instead of a benzyl group.
8-Benzyl-1,3,8-triazaspiro[4.5]decan-2,4-dione: Contains an additional carbonyl group, making it a dione.
Uniqueness
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific spiro structure and the presence of a benzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of novel molecules and in various research applications .
Properties
IUPAC Name |
8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWSNKPUZNJPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441475 | |
Record name | 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170921-48-9 | |
Record name | 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Benzyl-1,3,8-triaza-spiro[4.5]decan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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